molecular formula C20H14F3N3O4 B2468155 N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 941973-49-5

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2468155
CAS RN: 941973-49-5
M. Wt: 417.344
InChI Key: JTMRCELWGWRPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful transition metal-catalyzed carbon–carbon bond-forming process. It has found widespread application due to its mild reaction conditions and compatibility with various functional groups . In SM coupling, boron reagents play a crucial role. Specifically, organoboron compounds, such as arylboronic acids and boronate esters, participate in transmetalation with palladium catalysts. For our compound of interest, the trifluoromethyl group can be strategically incorporated into the boron reagent, enhancing its reactivity and selectivity in SM coupling reactions.

Mechanism of Action

    Target of Action

    The compound contains a trifluoromethyl group, which is often used in pharmaceuticals to improve potency . The specific target would depend on the intended use of the compound.

    Mode of Action

    The trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, potentially influencing the compound’s mode of action .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and stability .

properties

IUPAC Name

N-(4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-3-1-2-13(10-15)11-25-12-14(4-9-18(25)27)19(28)24-16-5-7-17(8-6-16)26(29)30/h1-10,12H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRCELWGWRPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

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